

Structural relationship between Drotaverine and papaverine

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Compound of Interest

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An In-depth Technical Guide on the Structural Relationship Between Drotaverine and Papaverine

Introduction

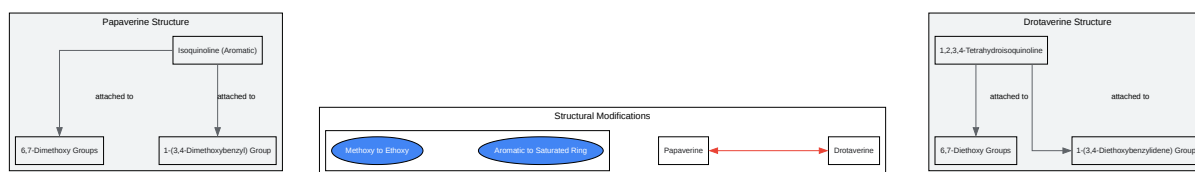
Drotaverine and papaverine are both members of the benzylisoquinoline class of alkaloids, recognized for their potent antispasmodic properties.[1] While papaverine is a naturally occurring alkaloid isolated from the opium poppy (*Papaver somniferum*), drotaverine is a synthetic analogue.[1][2] Structurally, drotaverine is a derivative of papaverine and was developed to enhance the therapeutic efficacy of its parent compound.[3][4] This guide provides a comprehensive analysis of the structural relationship between these two compounds, their comparative physicochemical and pharmacological profiles, and the experimental methodologies used for their evaluation. Drotaverine exhibits a more potent antispasmodic effect than papaverine, which is attributed to its specific structural modifications.[5][6] Both compounds function primarily as phosphodiesterase (PDE) inhibitors, with drotaverine showing selectivity for the PDE4 isozyme.[5][7][8]

Structural Analysis

The core structural scaffold of both drotaverine and papaverine is the isoquinoline ring system. [1] Papaverine's chemical structure is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline.[2] Drotaverine, also known as dihydroisoperparine, is chemically identified as (1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline.[5][8]

The key structural differences are:

- **Substitution on the Phenyl and Isoquinoline Rings:** Papaverine possesses four methoxy (-OCH_3) groups, two on the benzyl ring and two on the isoquinoline ring.[2] In contrast, drotaverine has four ethoxy ($\text{-OCH}_2\text{CH}_3$) groups in the same positions.[5] This increased lipophilicity due to the ethyl groups is believed to contribute to its enhanced potency.
- **Saturation of the Isoquinoline Ring:** The isoquinoline ring in papaverine is aromatic. Drotaverine features a 1,2,3,4-tetrahydroisoquinoline structure, meaning a portion of the isoquinoline ring is saturated.[8][9] This partial saturation introduces a degree of conformational flexibility not present in the rigid, planar structure of papaverine.



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Caption: High-level comparison of Papaverine and Drotaverine structures.

Physicochemical and Pharmacological Properties

The structural modifications from papaverine to drotaverine result in distinct physicochemical and pharmacological profiles.

Property	Papaverine	Drotaverine	Reference(s)
Molecular Formula	C ₂₀ H ₂₁ NO ₄	C ₂₄ H ₃₁ NO ₄	[2][5]
Molecular Weight	339.4 g/mol	397.5 g/mol	[2][5]
Appearance	-	Light yellow crystalline powder	[10][11]
Melting Point	-	211-213 °C	[11]
Water Solubility	Slightly soluble	Sparingly soluble	[2][10]
LogP	3.9	5.35	[2][4]
pKa (Strongest Basic)	-	7.11	[4]
Mechanism of Action	Non-selective PDE inhibitor	Selective PDE4 inhibitor, potential L-type Ca ²⁺ channel blocker	[2][5][7][12]
Potency	Less potent	More potent antispasmodic	[3][4][6]

Pharmacokinetic Parameters

Pharmacokinetic data for drotaverine has been established through various studies.

Parameter	Drotaverine	Reference(s)
Bioavailability (Oral)	24.5 - 91% (Mean: 58.2%)	[3][5]
Tmax (Oral)	1.14 - 1.9 hours	[3][13]
Cmax (80 mg Oral Dose)	121.85 - 292 ng/mL	[3][13]
AUC (80 mg Oral Dose)	1593.92 - 3251 ng*h/mL	[3][13]
Biological Half-life	7 - 12 hours	[6]
Volume of Distribution	193 ± 48 L (Oral)	[5]
Protein Binding	80 - 95%	[6]
Metabolism	Extensive hepatic metabolism	[5]
Elimination	~67% in feces, ~20% in urine	[5]

Structure-Activity Relationship (SAR)

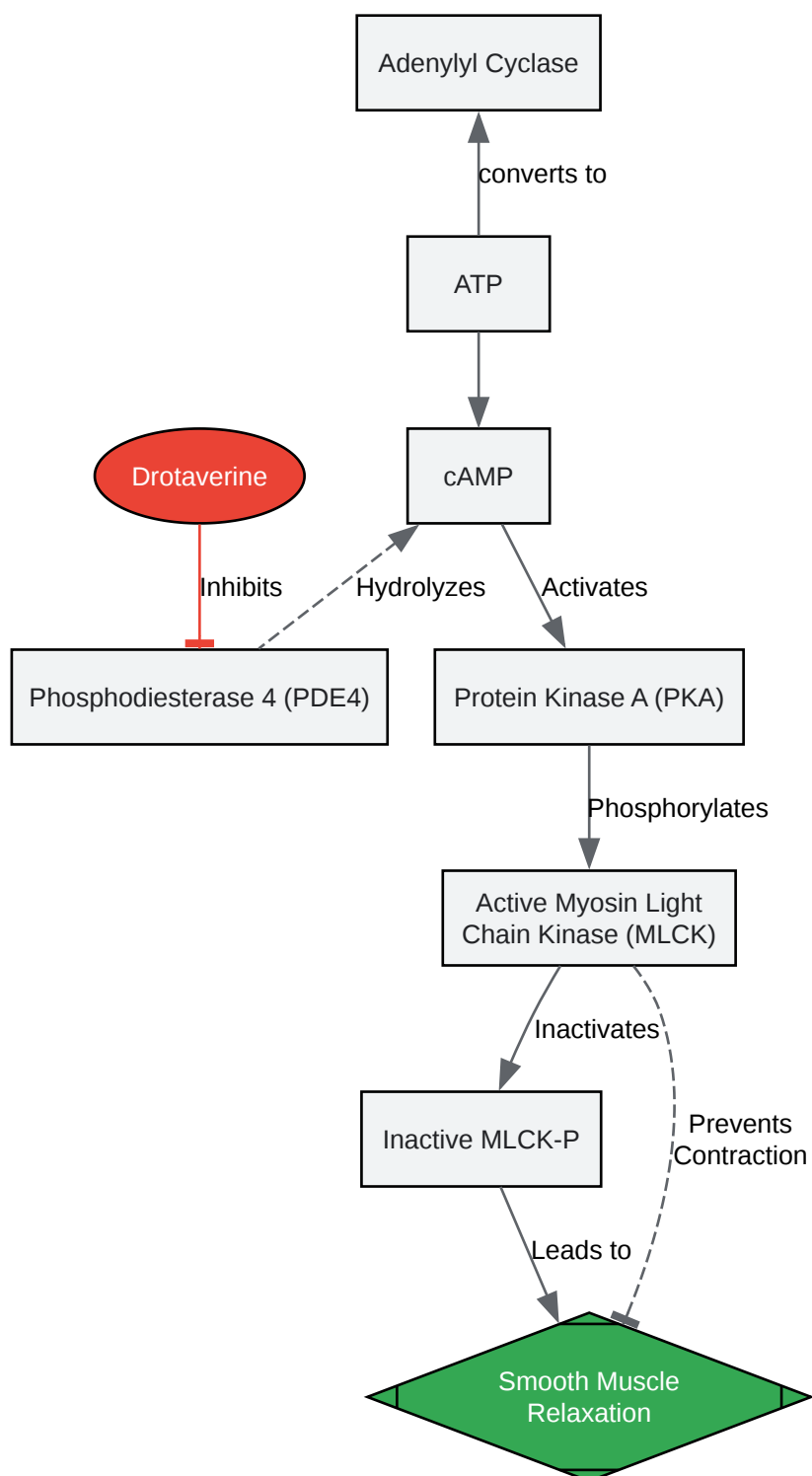
The enhanced potency of drotaverine can be directly linked to its structural modifications. The structure-activity relationship of papaverine analogs is significantly influenced by hydrophobicity and steric factors.[14]

- **Alkoxy Group Substitution:** The replacement of methoxy groups with ethoxy groups increases the molecule's lipophilicity (as indicated by the higher LogP value). This can enhance membrane permeability and interaction with the hydrophobic pockets of the PDE4 enzyme, contributing to its increased potency.
- **Isoquinoline Ring Saturation:** The partial saturation of the isoquinoline ring in drotaverine provides greater conformational flexibility. This allows the molecule to adopt an optimal conformation for binding to the active site of PDE4, potentially leading to a stronger and more selective interaction compared to the rigid, planar structure of papaverine.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for drotaverine is the selective inhibition of phosphodiesterase 4 (PDE4).[5][7] PDE4 is an enzyme that specifically hydrolyzes cyclic

adenosine monophosphate (cAMP).[5] By inhibiting PDE4, drotaverine prevents the breakdown of cAMP, leading to its accumulation within smooth muscle cells.[7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, leading to the relaxation of smooth muscle and subsequent vasodilation and spasmolysis.[7] Drotaverine may also exert minor effects as an L-type calcium channel blocker.[5][12]



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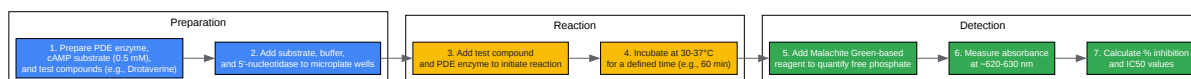
Caption: Signaling pathway of Drotaverine via PDE4 inhibition.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of compounds like drotaverine and papaverine against PDE enzymes. This example uses a colorimetric method.

[15]



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Caption: Experimental workflow for a colorimetric PDE inhibition assay.

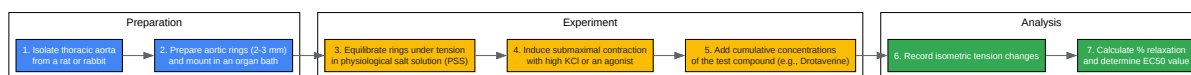
Methodology:

- Reagent Preparation:
 - Prepare a stock solution of the PDE enzyme (e.g., PDE4) in an appropriate assay buffer.
 - Prepare a stock solution of the substrate (e.g., cAMP) at a concentration of 0.5 mM in the assay buffer.[15]
 - Prepare serial dilutions of the test compounds (Drotaverine, Papaverine) and a control inhibitor (e.g., IBMX).[15]
 - Prepare a solution of 5'-nucleotidase enzyme.[15]
- Assay Procedure (96-well plate format):
 - To each well, add 20 μ L of the 0.5 mM cAMP substrate solution.[15]
 - Add 15 μ L of assay buffer.[15]
 - Add 10 μ L of 5'-nucleotidase solution.[15]

- Add 5 μ L of the test compound dilution or control.
- Equilibrate the plate to the reaction temperature (e.g., 37°C).[15]
- Initiate the reaction by adding 5 μ L of the diluted PDE enzyme solution. The total reaction volume is 55 μ L.
- Incubation:
 - Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[15]
- Detection:
 - Stop the reaction and quantify the released inorganic phosphate by adding a Malachite Green-based detection reagent.[15]
 - After a brief incubation period (10-15 minutes) for color development, measure the absorbance at approximately 620-630 nm using a microplate reader.[16]
- Data Analysis:
 - Construct a standard curve using known concentrations of phosphate.
 - Calculate the amount of phosphate released in each well.
 - Determine the percentage of PDE inhibition for each concentration of the test compound relative to the uninhibited control.
 - Calculate the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.

Calcium Channel Blocking Assay (Aortic Ring Method)

This protocol outlines a classic ex-vivo method to assess the calcium channel blocking activity of a compound by measuring its effect on vascular smooth muscle contraction.[17][18]



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Caption: Experimental workflow for a calcium channel blocking assay.

Methodology:

- Tissue Preparation:
 - Humanely euthanize a laboratory animal (e.g., Wistar rat) and excise the thoracic aorta.
 - Place the aorta in cold, oxygenated physiological salt solution (PSS, e.g., Krebs-Henseleit solution).
 - Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.
- Organ Bath Setup:
 - Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing PSS, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
 - Connect the upper hook to an isometric force transducer to record changes in tension.
 - Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the PSS every 15 minutes.
- Contraction and Relaxation:
 - Induce a sustained contraction by replacing the PSS with a high-potassium (e.g., 80 mM KCl) depolarizing solution. This opens voltage-gated L-type calcium channels, causing calcium influx and contraction.^[12]

- Once the contraction reaches a stable plateau, add the test compound (e.g., Drotaverine) or a standard calcium channel blocker (e.g., Nifedipine) in a cumulative concentration-dependent manner.[17]
- Record the resulting relaxation of the aortic ring.
- Data Analysis:
 - Express the relaxation at each concentration as a percentage of the maximal contraction induced by the high-KCl solution.
 - Plot the percentage of relaxation against the logarithm of the compound's concentration to generate a concentration-response curve.
 - Calculate the EC₅₀ value (the effective concentration that produces 50% of the maximal relaxation).

Conclusion

Drotaverine is a structurally optimized synthetic analog of papaverine, designed for enhanced antispasmodic activity. The key molecular modifications—the substitution of methoxy with more lipophilic ethoxy groups and the partial saturation of the isoquinoline ring—confer a higher potency and selectivity for the PDE4 enzyme. These structural changes result in a more effective mechanism for increasing intracellular cAMP, leading to superior smooth muscle relaxation. The detailed experimental protocols provided for PDE inhibition and calcium channel blockade are fundamental for the continued research and development of novel antispasmodic agents in this chemical class.

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